

Application Notes and Protocols for High- Throughput Screening of MTH1 Inhibitors

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Compound of Interest		
Compound Name:	MTH1 ligand 1	
Cat. No.:	B15621341	Get Quote

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Introduction

MutT Homolog 1 (MTH1), also known as NUDT1, is a crucial enzyme in nucleotide pool sanitation, responsible for hydrolyzing oxidized purine deoxyribonucleoside triphosphates like 8-oxo-dGTP and 2-OH-dATP.[1][2] This process prevents the incorporation of damaged nucleotides into DNA, thereby safeguarding genomic integrity.[3][4] In cancer cells, elevated levels of reactive oxygen species (ROS) are common, leading to an increased burden of oxidized nucleotides.[5][6] Consequently, cancer cells often upregulate MTH1 to survive this oxidative stress, making MTH1 a compelling therapeutic target in oncology.[4][5] Inhibiting MTH1 is a promising strategy to selectively induce DNA damage and cell death in cancer cells, which are more dependent on this pathway for survival than normal cells.[4][5]

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize MTH1 inhibitors. The methodologies covered include enzymatic assays, AlphaScreen, and Cellular Thermal Shift Assay (CETSA), offering a comprehensive toolkit for academic and industrial researchers.

MTH1 Signaling Pathway in Cancer

Cancer cells exhibit increased ROS production due to oncogenic signaling and altered metabolism. This leads to the oxidation of nucleotides in the dNTP pool. MTH1 sanitizes this pool by hydrolyzing oxidized dNTPs (e.g., 8-oxo-dGTP) into their monophosphate forms (8-

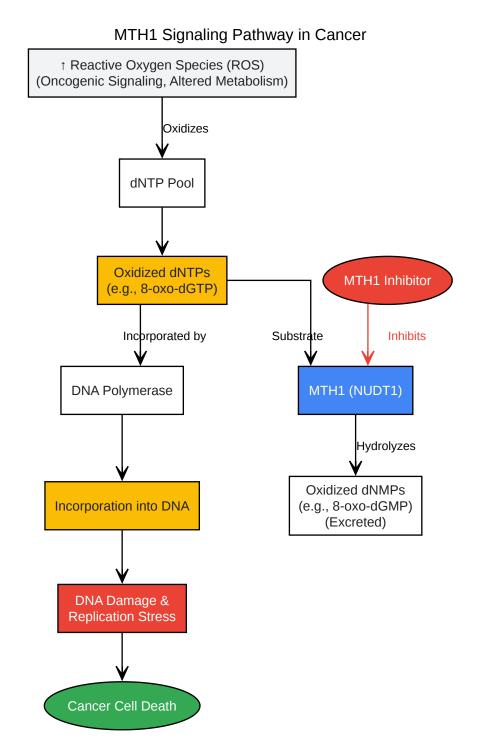






oxo-dGMP), preventing their incorporation into DNA by polymerases. Inhibition of MTH1 leads to the accumulation of oxidized nucleotides, their incorporation into DNA, and subsequent DNA damage, replication stress, and ultimately, cancer cell death.[1][5][7]







Primary HTS (e.g., Enzymatic Assay, AlphaScreen) Large Compound Library Hit Identification (Active Compounds) Dose-Response & IC50 Determination (Confirmatory Screen) Confirmed Hits Orthogonal Assays (e.g., ČETSA, SPR) Selectivity & MoA Lead Compounds Cell-Based Assays (Target Engagement, Viability, DNA Damage) Lead Optimization

High-Throughput Screening Workflow for MTH1 Inhibitors

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